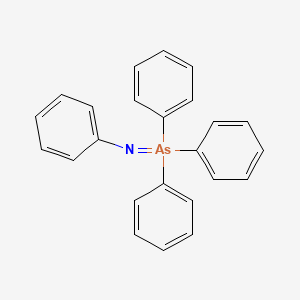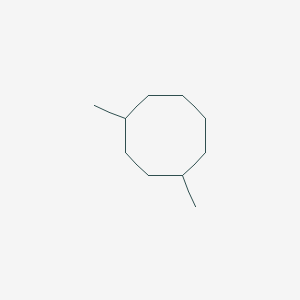
1,4-Dimethylcyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylcyclooctane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclooctane, where two hydrogen atoms are replaced by methyl groups at the 1 and 4 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclooctane can be synthesized through the [4+4]-cycloaddition of isoprene, followed by catalytic hydrogenation. The [4+4]-cycloaddition of isoprene is catalyzed by an iron pyridineimine (Fe-PDI) catalyst, which selectively converts isoprene into 1,6-dimethyl-1,5-cyclooctadiene. This intermediate is then hydrogenated to yield this compound .
Industrial Production Methods
The industrial production of this compound involves the thermal cyclodimerization of isoprene, followed by hydrogenation. The dimerization is performed at moderate temperatures (around 200°C) and completed within 90 minutes. The hydrogenation reactions are conducted using platinum, palladium, or nickel-based catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylcyclooctane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: It serves as a reference compound in the study of metabolic pathways involving cycloalkanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1,4-dimethylcyclooctane involves its interaction with various molecular targets and pathways. In the context of bio-based jet fuels, its cyclic structure and ring strain contribute to higher gravimetric and volumetric net heats of combustion compared to conventional jet fuels. The presence of methyl branches at two sites results in lower kinematic viscosity, enhancing fuel performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctane: The parent compound without methyl substitutions.
1,4-Dimethylcyclohexane: A similar compound with a six-membered ring instead of an eight-membered ring.
1,4-Dimethylcyclododecane: A similar compound with a twelve-membered ring.
Uniqueness
1,4-Dimethylcyclooctane is unique due to its specific ring size and the presence of two methyl groups at the 1 and 4 positions. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specialized applications such as high-performance bio-based jet fuels .
Eigenschaften
CAS-Nummer |
33657-56-6 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1,4-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
GUOSBMCHCJXBMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


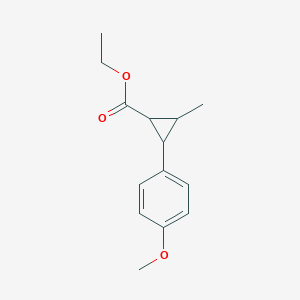
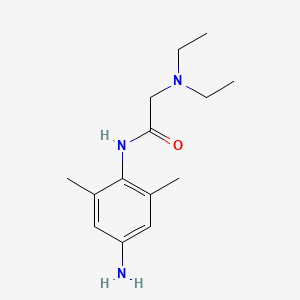
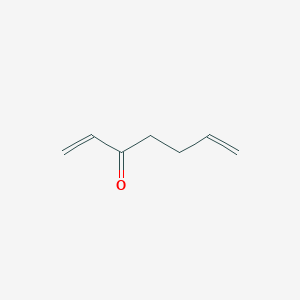


![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)

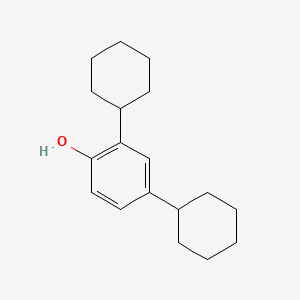
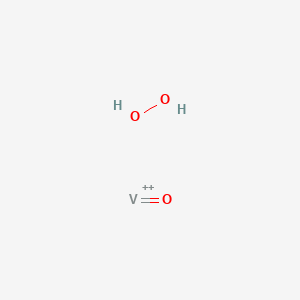

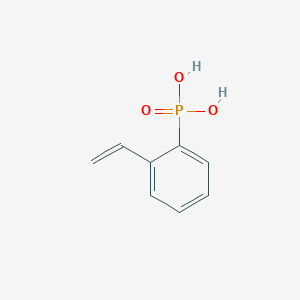
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
